![molecular formula C9H7F6N B1626001 N-methyl-3,5-bis(trifluoromethyl)aniline CAS No. 42450-72-6](/img/structure/B1626001.png)
N-methyl-3,5-bis(trifluoromethyl)aniline
Overview
Description
Scientific Research Applications
Catalysis and Organic Synthesis :
- N-methyl-3,5-bis(trifluoromethyl)aniline serves as an efficient monodentate transient directing group in palladium-catalyzed dehydrogenative cross-coupling reactions, facilitating the synthesis of diverse 9-fluorenones (Wang et al., 2019).
Liquid Crystal Research :
- This compound contributes to the study of liquid crystals, particularly in understanding the influence of trifluoromethyl groups on the stabilization of monolayer smectic states (Miyajima et al., 1995).
Material Science and Chemistry :
- It's used in the synthesis of novel palladium complexes, including a unique V-shape tripalladium cluster, demonstrating its role in inorganic chemistry and materials science (Zhou et al., 2008).
- In the field of polymer science, its derivatives have been utilized to improve water resistance in epoxy systems, indicating its significance in enhancing material properties (Johncock & Tudgey, 1983).
Synthetic Chemistry :
- Its derivatives are key in synthesizing various organic compounds, including pest control agents, demonstrating its versatility in synthetic organic chemistry (An-chan, 2015).
Pharmacological Research :
- It's instrumental in the development of new amino pyrazole derivatives with potential medicinal value, highlighting its role in pharmaceutical research (Shah et al., 2018).
properties
IUPAC Name |
N-methyl-3,5-bis(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNLVUCTBWTNPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549930 | |
Record name | N-Methyl-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42450-72-6 | |
Record name | N-Methyl-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.